

Indatraline: Mechanisms & Experimental Context

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Compound Focus: Indatraline hydrochloride

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Mechanism / Target	Experimental Context / Assay	Key Findings / Outcome	Relevance to Protein Binding
Monoamine Transporters (SERT, DAT, NET) [1]	MS Binding Assays; inhibition of neurotransmitter reuptake [2] [1]	Non-selective, high-affinity inhibitor; characterized binding to NET (Kd: 805 pM) [2] [1]	Direct Target: These are the primary, well-established protein targets.
AMPK / mTOR Signaling Pathway [1] [3]	Immunoblotting (LC3 conversion, p-AMPK, p-mTOR); LysoTracker/MDC staining; GFP-LC3 puncta formation [1] [4]	Induces autophagy via AMPK activation and mTOR/S6K inhibition [1] [3]	Downstream Effect: Altered signaling indicates engagement with upstream targets, affecting cell state.
Lysosomal Cholesterol Transporters (e.g., NPC1, NPC2) [5]	Molecular docking; cholesterol depletion assays; lysosomal membrane permeabilization assays [5]	Proposed inhibition leads to lysosomal cholesterol accumulation and immunogenic cell death [5]	Proposed Target: A potential non-canonical target; mechanism inferred from phenotypic observations.
Voltage-Dependent Anion	DARTS (Drug Affinity Responsive Target Stability)	Sertraline (a related drug) binds VDAC1,	Inferred Interaction: For a close analog;

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Channel 1 (VDAC1) [4]	assay; cellular ATP measurement; AMPK/mTOR signaling in VDAC1-KO cells [4]	reducing ATP. Indatraline's link is less direct but operates in similar pathways [4].	suggests potential for interaction with mitochondrial membrane proteins.
Trypanothione Reductase (TryR) [6]	Enzyme inhibition assays; parasite proliferation assays [6]	Identified as an inhibitor of TryR from a library screen; derivatives were synthesized and evaluated [6]	Off-Target Activity: Highlights potential for interaction with flavoenzymes unrelated to primary monoamine targets.

Here are detailed methodologies for two key experiments cited in the literature that are fundamental to studying indatraline's protein interactions.

Experimental Protocol: LC-ESI-MS/MS Quantification

This protocol is based on the method developed for the precise quantification of indatraline in biological matrices, which is crucial for determining parameters like bioavailability and protein binding [2].

- **Application:** MS Binding Assays as a label-free alternative to radioligand binding assays. Enables characterization of binding kinetics and competition experiments.
- **Chromatography:**
 - **Column:** R18 column.
 - **Mobile Phase:** Acetonitrile and 5 mmol/L ammonium bicarbonate buffer (pH 10.0) in a ratio of 90:10 (v/v).
 - **Flow Rate:** 600 μ L/min.
- **Mass Spectrometry:**
 - **Ionization:** Electrospray Ionization (ESI) positive mode.
 - **Detection:** Multiple Reaction Monitoring (MRM).
 - **Ion Transitions:**
 - Indatraline: **m/z 292.2** \rightarrow **261.0**
 - Internal Standard (Deuterated Indatraline, 2H_7): **m/z 299.2** \rightarrow **268.0**
- **Validation Parameters** (meets CDER guidelines):
 - **Linear Range:** 5 pmol/L (LLOQ) to 5 nmol/L.

- **Sample Preparation:** Can be applied directly to biological matrices without additional preparation.

Experimental Protocol: Monitoring Autophagy Induction

This cell-based protocol is used to demonstrate indatraline's functional effect on a key downstream pathway, which can be used to infer target engagement [1].

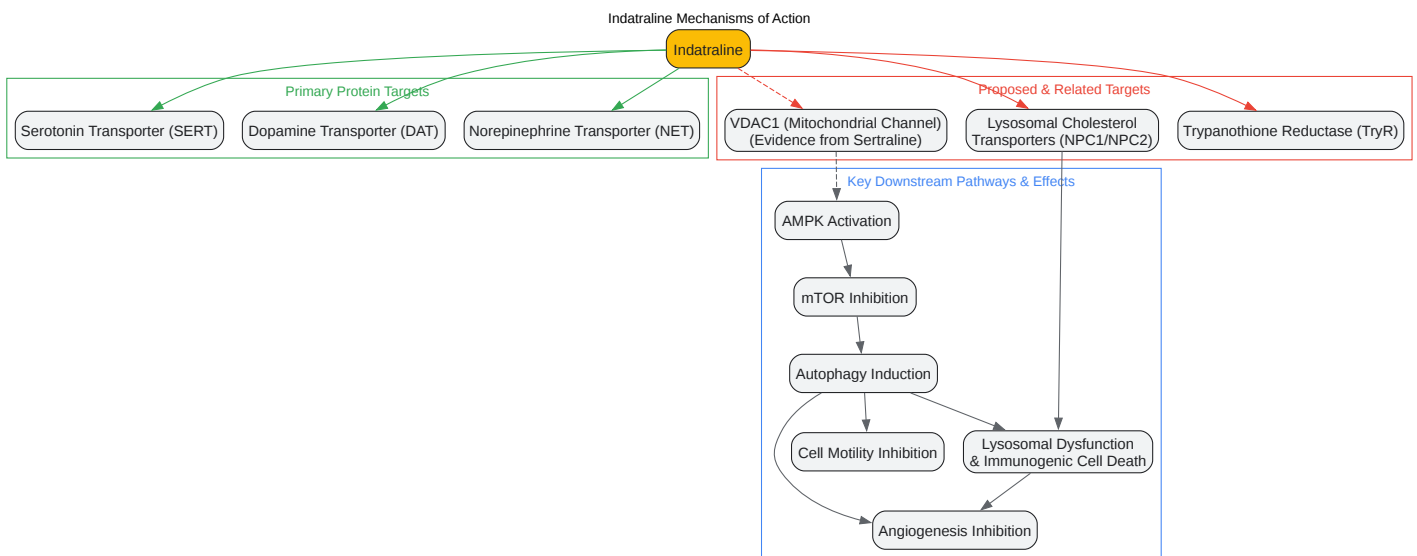
- **Key Assays:**

- **LysoTracker/Monodansylcadaverine (MDC) Staining:** Fluorescent dyes that stain acidic vacuoles (like autolysosomes). Increased fluorescence indicates autophagy induction. Can be quantified by high-content screening (HCS).
- **GFP-LC3 Puncta Formation:** Cells transfected with GFP-LC3. During autophagy, LC3-I is lipidated to LC3-II and recruited to autophagosomal membranes, visible as punctate dots under a microscope. The number of puncta per cell is quantified.
- **LC3-I to LC3-II Conversion (Immunoblotting):** Treated cell lysates are analyzed by western blot. An increase in the LC3-II/GAPDH ratio (or similar housekeeping protein) confirms autophagy induction.
- **Transmission Electron Microscopy (TEM):** Used to visually identify the double-membrane structures of autophagosomes within cells.

- **Mechanistic Investigation:**

- **Immunoblotting:** Analyze phosphorylation of key proteins in the AMPK (e.g., p-AMPK) and mTOR (e.g., p-S6K) pathways to elucidate the signaling mechanism.
- **Genetic Knockdown:** Using siRNA against essential autophagy genes (e.g., ATG5, ATG7) to confirm the phenotype is autophagy-dependent.

To help visualize the complex signaling relationships described in the research, the following pathway diagram summarizes indatraline's mechanisms of action.



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Frequently Asked Questions

- **What are the primary protein targets of indatraline?** Indatraline is primarily known as a potent, non-selective inhibitor of the three major monoamine transporters: the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET) [1].
- **Besides monoamine transporters, what other proteins might indatraline interact with?** Research suggests several other potential targets. It has been shown to induce autophagy by inhibiting the mTOR pathway [1] [3]. Recent studies propose it may also inhibit lysosomal cholesterol transporters (NPC1/NPC2), leading to lysosomal damage [5]. Furthermore, it has been identified as an inhibitor of trypanothione reductase (TryR) in parasites [6].
- **What techniques are used to study indatraline's binding and effects?** A variety of techniques are used. **MS Binding Assays** with LC-ESI-MS/MS quantification offer a label-free way to study direct binding kinetics [2]. **Cell-based phenotypic assays** (like LC3 immunoblotting, LysoTracker staining) are used to monitor downstream effects like autophagy [1]. **Molecular docking** can provide computational predictions of interactions with proteins like NPC1 [5].

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